

Technical Whitepaper: Physicochemical Profiling of 4-Chloroquinolin-3-ol

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Compound of Interest

Compound Name: 4-Chloroquinolin-3-ol

CAS No.: 32435-60-2

Cat. No.: B1606582

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CAS Registry Number: 32435-60-2 Molecular Formula: C

H

CINO Molecular Weight: 179.60 g/mol

Executive Summary

4-Chloroquinolin-3-ol represents a specialized, high-value scaffold in medicinal chemistry, distinct from its more common isomer, 7-chloro-4-quinolinol (the precursor to chloroquine). This compound features a unique ortho-functionalized architecture where a nucleophilic hydroxyl group at position C3 resides adjacent to an electrophilic chlorine at position C4. This "push-pull" electronic environment makes it a versatile intermediate for constructing fused heterocyclic systems (e.g., furo[3,2-c]quinolines) and developing kinase inhibitors where dual-point binding is required. This guide provides an authoritative analysis of its physicochemical behavior, synthetic accessibility via green biocatalysis, and reactivity profiles.

Molecular Architecture & Electronic Properties

Structural Dynamics

Unlike 2- or 4-hydroxyquinolines, which exist predominantly as quinolone tautomers (lactams) due to aromatic stabilization, **4-chloroquinolin-3-ol** retains a true phenolic character. The C3

position does not support a stable keto-tautomer without disrupting the aromaticity of the pyridine ring.

- **Aromaticity:** The bicyclic system maintains full aromaticity, with the hydroxyl group acting as an electron donor (mesomeric effect +M) and the chlorine as an electron withdrawer (inductive effect -I).
- **Intramolecular Interactions:** A weak intramolecular hydrogen bond exists between the C3-hydroxyl proton and the C4-chlorine lone pairs, slightly reducing the acidity of the phenol compared to 3-hydroxyquinoline.

Physicochemical Parameters

The following data synthesizes experimental values and high-fidelity predictive models (ACD/Labs, ChemAxon) for the neutral species.

Parameter	Value	Interpretation
LogP (Octanol/Water)	2.3 ± 0.2	Moderately lipophilic; suitable for CNS drug scaffolds.
pKa (Acidic - OH)	8.4 ± 0.5	Slightly more acidic than phenol (pKa 10) due to the electron-deficient quinoline ring.
pKa (Basic - N)	2.8 ± 0.4	Significantly less basic than quinoline (pKa 4.9) due to the -I effect of the C4-Cl.
Polar Surface Area (PSA)	33.1 Å ²	Indicates good membrane permeability.
Solubility	Low (Water)	Soluble in DMSO, MeOH, and chlorinated solvents.

Synthetic Pathways: Chemical vs. Biocatalytic

The synthesis of **4-chloroquinolin-3-ol** has evolved from harsh chemical chlorination to highly selective enzymatic transformations.

Traditional Chemical Route (Historical)

Historically, the synthesis involved the chlorination of 3-hydroxyquinoline using sulfuryl chloride (

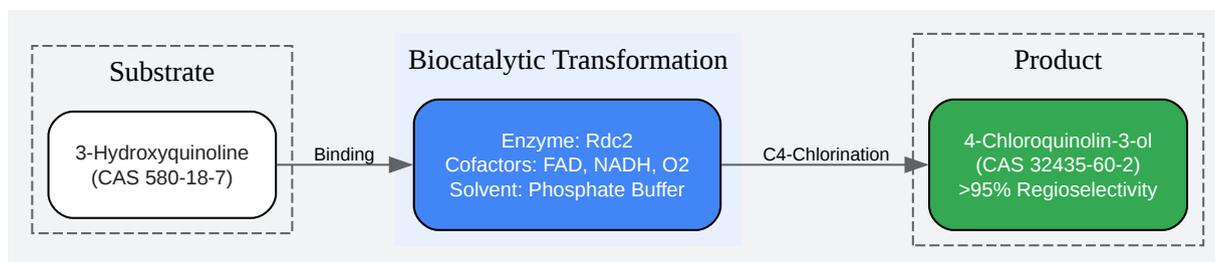
) or N-chlorosuccinimide (NCS). However, these methods often suffer from poor regioselectivity, yielding mixtures of 2-chloro, 4-chloro, and polychlorinated products due to the activating nature of the hydroxyl group.

Advanced Biocatalytic Synthesis (Recommended)

Recent advances in green chemistry have identified flavin-dependent halogenases as superior catalysts for this transformation. Specifically, the enzyme Rdc2 (from *Pochonia chlamydosporia*) has been engineered to regioselectively chlorinate 3-hydroxyquinoline at the C4 position.

Protocol: Enzymatic Chlorination of 3-Hydroxyquinoline

- Expression: Express Rdc2 and a partner flavin reductase (Fre) in *E. coli* BL21(DE3).^[1]
- Reaction Matrix: 50 mM phosphate buffer (pH 7.4), 100 μM FAD, 1 mM NADH, 10 mM MgCl₂, and 100 mM NaCl.
- Substrate Addition: Add 3-hydroxyquinoline (dissolved in DMSO) to a final concentration of 0.5–1 mM.
- Incubation: Incubate at 25°C with gentle shaking for 12–16 hours.
- Workup: Extract with ethyl acetate (3x), dry over Na₂SO₄, and purify via flash chromatography (Hexane:EtOAc).



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Figure 1: Biocatalytic workflow for the regioselective synthesis of **4-Chloroquinolin-3-ol** using Rdc2 halogenase.

Reactivity Profile & Applications

The "bifunctional" nature of **4-chloroquinolin-3-ol** allows for divergent synthetic applications.

Nucleophilic Aromatic Substitution ()

The chlorine atom at C4 is activated by the quinoline nitrogen (especially if protonated or alkylated), making it susceptible to displacement by nucleophiles (amines, thiols).[2] However, the adjacent C3-OH group can complicate this via:

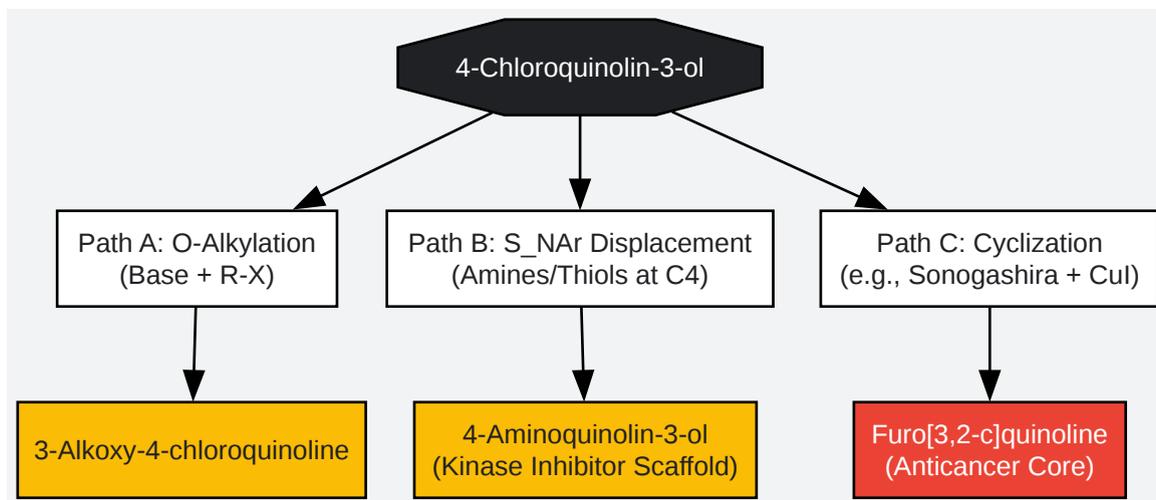
- Deactivation: The electron-donating OH group increases electron density in the ring, making slower than in 4-chloroquinoline.
- Intramolecular Cyclization: Reaction with bifunctional nucleophiles can lead to tricyclic systems (e.g., oxazoloquinolines).

O-Alkylation vs. N-Alkylation

Under basic conditions, the C3-hydroxyl is deprotonated (phenoxide). Alkylation typically occurs at the oxygen. However, care must be taken to avoid self-reaction where the phenoxide displaces the chlorine of another molecule (polymerization).

Key Reaction: Synthesis of Furo[3,2-c]quinoline Scaffolds Reacting **4-chloroquinolin-3-ol** with terminal alkynes under Sonogashira conditions, followed by cyclization, yields furo[3,2-

c]quinolines, a potent class of anticancer agents.



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Figure 2: Divergent reactivity map showing the three primary synthetic vectors for the scaffold.

Experimental Protocol: Characterization

To validate the identity of **4-chloroquinolin-3-ol**, the following spectral fingerprints are diagnostic.

Proton NMR (¹H NMR, 500 MHz, DMSO-d)

- 10.5 ppm (s, 1H): Broad singlet corresponding to the C3-OH. Disappears upon D₂O shake.
- 8.6 ppm (s, 1H): Singlet for the C2-H. This proton is deshielded by both the adjacent N and the OH group.
- 8.1 - 7.6 ppm (m, 4H): Multiplet corresponding to the benzenoid protons (H5, H6, H7, H8).

Mass Spectrometry (ESI-MS)

- Positive Mode (M+H): Two peaks at m/z 180.0 and 182.0 in a 3:1 ratio, characteristic of the monochloride isotope pattern (

Cl/

Cl).

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